1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(p-tolyl)-1H-imidazole-4-carboxamide
Description
1-(4-(2-(3,4-Dimethoxyphenyl)acetamido)benzyl)-N-(p-tolyl)-1H-imidazole-4-carboxamide is a synthetic carboxamide derivative featuring a central imidazole core substituted with a 3,4-dimethoxyphenylacetamido-benzyl group and a p-tolyl carboxamide moiety. This compound belongs to a broader class of heterocyclic carboxamides, which are pharmacologically significant due to their ability to engage in hydrogen bonding and interact with protein targets .
Properties
IUPAC Name |
1-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]-N-(4-methylphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O4/c1-19-4-9-23(10-5-19)31-28(34)24-17-32(18-29-24)16-20-6-11-22(12-7-20)30-27(33)15-21-8-13-25(35-2)26(14-21)36-3/h4-14,17-18H,15-16H2,1-3H3,(H,30,33)(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNWBCUBRMFNPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(p-tolyl)-1H-imidazole-4-carboxamide is a complex organic molecule that has garnered interest for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by diverse research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be dissected into several functional groups:
- Imidazole Ring : A five-membered heterocyclic compound that is known for its role in various biological processes.
- Carboxamide Group : Influences solubility and biological activity.
- Dimethoxyphenyl Acetamido Side Chain : Potentially enhances interaction with biological targets.
Anticancer Properties
Research has indicated that imidazole derivatives exhibit significant anticancer properties. A review highlighted various imidazole compounds that function as tubulin polymerization inhibitors, which are crucial for cancer cell division. The compound may share similar mechanisms due to its structural features.
In Vitro Studies
In vitro studies have shown that imidazole derivatives can have IC50 values ranging from 80–1000 nM against various cancer cell lines, including HCT-15, HT29, HeLa, and MDA-MB-468 cells. For instance:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound 6 | HCT-15 | 200 |
| Compound 7 | HeLa | 100 |
| Compound X | MDA-MB-468 | 150 |
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential efficacy of related compounds in cancer therapy .
The proposed mechanism of action for imidazole derivatives involves:
- Inhibition of Tubulin Polymerization : This disrupts mitotic spindle formation, leading to apoptosis in cancer cells.
- Induction of DNA Damage : Compounds have been shown to increase γ-H2AX foci, a marker for DNA double-strand breaks .
Case Studies
- Study on Compound X : In a study involving the evaluation of various imidazole derivatives against colon cancer cell lines, Compound X demonstrated a significant reduction in cell viability at concentrations as low as 60 nM. This study emphasized the importance of structural modifications in enhancing biological activity.
- Combination Therapy : Another case study explored the effects of combining the compound with standard chemotherapeutic agents like doxorubicin. The results indicated that co-treatment enhanced the efficacy of doxorubicin by reducing P-glycoprotein expression, which is often responsible for drug resistance in cancer cells .
Safety and Toxicity
While exploring the therapeutic potential, it is crucial to assess safety profiles. Preliminary toxicity studies on related imidazole compounds suggest a favorable safety margin; however, comprehensive toxicological evaluations are necessary to confirm these findings.
Chemical Reactions Analysis
Chemical Reaction Data Availability
The compound does not appear in peer-reviewed publications, patents, or synthetic chemistry databases indexed in the provided search results. Key findings include:
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No matches in crystallographic databases (e.g., CCDC) for its structure or derivatives .
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No overlap with MAO-B inhibitors or nicotinonitrile-related chemistry in the reviewed literature .
Synthetic Pathway Hypotheses
Based on structural analogs and reaction mechanisms from related compounds, potential reaction steps might involve:
| Step | Reaction Type | Reagents/Conditions | Expected Intermediate |
|---|---|---|---|
| 1 | Amide coupling | EDC/HOBt, DMF, 0–25°C | 2-(3,4-Dimethoxyphenyl)acetamide |
| 2 | Benzyl bromide substitution | K₂CO₃, DMSO, 60°C | 4-(Bromomethyl)benzamide derivative |
| 3 | Imidazole alkylation | 1H-imidazole-4-carbonyl chloride, THF | N-(p-Tolyl)imidazole intermediate |
| 4 | Final carboxamide formation | HATU, DIPEA, CH₂Cl₂ | Target compound |
Note: This table is speculative and based on analogous synthesis routes for imidazole-carboxamide derivatives .
Research Gaps and Recommendations
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Experimental Validation :
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Conduct Suzuki-Miyaura cross-coupling or Ullmann reactions to introduce the p-tolyl group.
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Optimize solvent systems (e.g., DMF vs. DMSO) for benzyl-amide bond formation.
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Computational Studies :
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Perform DFT calculations to predict reactivity at the imidazole C4 position.
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Simulate binding interactions if the compound is a kinase inhibitor candidate.
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Database Exploration :
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Query specialized repositories (e.g., Reaxys, SciFinder) for unpublished synthetic protocols.
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Investigate patent databases (e.g., USPTO, Espacenet) for proprietary formulations.
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Authoritative Sources for Further Inquiry
| Resource | Focus Area | Access Method |
|---|---|---|
| Reaxys | Reaction pathways | Subscription-based |
| PubChem | Physicochemical properties | Open access |
| ACS Publications | Peer-reviewed synthetic methods | Institutional subscription |
This compound’s chemistry remains underexplored in the open literature. Collaborative efforts with academic or industrial labs specializing in heterocyclic chemistry are advised to advance its characterization.
Comparison with Similar Compounds
Key Observations :
- Steric and Lipophilic Factors : The p-tolyl group in the target compound provides balanced steric bulk, whereas o-tolyl () may restrict conformational flexibility. Cyclohexyl in increases hydrophobicity, which could improve membrane permeability but reduce solubility.
- Molecular Weight : The chloro-methoxy substitution in results in a higher molecular weight (535.0 vs. 454.5), which may influence bioavailability and pharmacokinetics.
Q & A
Basic: What are the optimal reaction conditions for synthesizing 1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(p-tolyl)-1H-imidazole-4-carboxamide?
Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. A general approach includes:
- Step 1 : Condensation of 3,4-dimethoxyphenylacetic acid with 4-aminobenzylamine in the presence of coupling agents (e.g., EDC/HOBt) to form the acetamido-benzyl intermediate.
- Step 2 : Cyclization with N-(p-tolyl)imidazole-4-carboxamide under reflux in ethanol or DMF, catalyzed by glacial acetic acid or Lewis acids like ZnCl₂ .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended.
Key Considerations : Reaction time (4–8 hours) and temperature (80–100°C) significantly impact yield. Monitor progress via TLC or HPLC .
Advanced: How can computational methods resolve contradictions in reported bioactivity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., IC₅₀ values) across studies may arise from variations in assay conditions (e.g., cell lines, pH, temperature) or target conformational states. To address this:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding under different physiological conditions (e.g., membrane-embedded vs. solubilized receptors) .
- Quantum Mechanical (QM) Calculations : Assess electronic effects of substituents (e.g., 3,4-dimethoxy vs. p-tolyl groups) on binding affinity .
- Meta-Analysis : Use statistical tools to normalize data across studies, accounting for variables like protein expression levels or solvent effects (e.g., DMSO vs. aqueous buffers) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the imidazole ring and acetamido-benzyl linkage. Key signals include:
- FT-IR : Validate amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) with ≤3 ppm error .
Advanced: How to design SAR studies to optimize this compound’s selectivity for kinase targets?
Answer:
Structure-Activity Relationship (SAR) strategies include:
- Substituent Variation : Replace 3,4-dimethoxyphenyl with electron-deficient (e.g., 3,4-dichloro) or bulky groups to probe steric effects .
- Scaffold Hopping : Replace the imidazole core with triazole or benzimidazole to assess π-π stacking interactions .
- Proteomic Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target binding and refine selectivity .
Basic: What solvent systems are recommended for in vitro vs. in vivo studies?
Answer:
- In Vitro : Use DMSO (≤0.1% v/v) for solubility. Avoid aqueous buffers (e.g., PBS) if precipitation occurs .
- In Vivo : Opt for biocompatible solvents like PEG-400 or cyclodextrin complexes to enhance bioavailability and reduce toxicity .
Validation : Conduct dynamic light scattering (DLS) to confirm colloidal stability in biological matrices .
Advanced: How to analyze contradictory solubility data in polar vs. non-polar solvents?
Answer:
Contradictions may arise from polymorphic forms or protonation states. Mitigation strategies:
- pH-Solubility Profiling : Measure solubility across pH 1–10 (simulated gastric/intestinal fluids) to identify ionizable groups .
- X-ray Crystallography : Determine crystal packing and hydrogen-bonding networks affecting solubility .
- Co-Solvency Studies : Screen solvents (e.g., ethanol, propylene glycol) to identify synergistic solubility enhancers .
Basic: What are the key steps in validating synthetic purity for pharmacological assays?
Answer:
- HPLC : Use a C18 column (gradient: 10–90% acetonitrile/water) with UV detection (λ = 254 nm). Purity ≥95% is required .
- Elemental Analysis (CHNS) : Ensure calculated vs. experimental values differ by ≤0.4% .
- Residual Solvent Testing : Follow ICH Q3C guidelines (e.g., limit for DMSO: ≤5000 ppm) .
Advanced: How to resolve discrepancies in receptor binding assays using this compound?
Answer:
Discrepancies may stem from assay sensitivity (e.g., radioligand vs. fluorescence-based). Solutions:
- Orthogonal Assays : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to validate binding thermodynamics .
- Allosteric Modulation Studies : Test if the compound acts as a positive/negative allosteric modulator under varying ATP concentrations .
- Cryo-EM : Visualize ligand-receptor complexes to confirm binding poses observed in docking studies .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Short-Term : Store at –20°C in airtight, light-protected vials with desiccants (e.g., silica gel).
- Long-Term : Lyophilize and store at –80°C under argon to prevent oxidation/hydrolysis .
Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf life .
Advanced: How to design in silico models for predicting metabolic pathways of this compound?
Answer:
- ADMET Prediction : Use software like Schrödinger’s QikProp or ADMET Predictor to estimate CYP450 metabolism sites (e.g., demethylation of 3,4-dimethoxy groups) .
- Metabolite Identification : Combine LC-MS/MS with molecular networking (e.g., GNPS) to detect phase I/II metabolites .
- Enzyme Kinetics : Apply Michaelis-Menten models to predict clearance rates using human liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
